Mannostatin A

Glycobiology Enzymology Cancer Research

Researchers studying N-glycan processing often face off-target effects from non-selective mannosidase inhibitors. Mannostatin A solves this with exquisite selectivity: it potently inhibits Golgi α-mannosidase II (IC50 10-15 nM) while remaining virtually inactive against α-mannosidase I. • Enables dissection of late-stage N-glycan trimming without class I mannosidase interference • Validated in tumor cell invasion assays and influenza viral glycoprotein maturation studies • Supplied with analytical documentation; ships ambient with recommended storage at -20°C

Molecular Formula C6H14ClNO3S
Molecular Weight 179.24 g/mol
CAS No. 102822-56-0
Cat. No. B027666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMannostatin A
CAS102822-56-0
Synonyms4-amino-5-methylthio-1,2,3-cyclopentanetriol
mannostatin A
Molecular FormulaC6H14ClNO3S
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESCSC1C(C(C(C1O)O)O)N
InChIInChI=1S/C6H13NO3S/c1-11-6-2(7)3(8)4(9)5(6)10/h2-6,8-10H,7H2,1H3/t2-,3+,4+,5+,6+/m0/s1
InChIKeyBLOFGONIVNXZME-YDMGZANHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mannostatin A: Non-Alkaloidal α-Mannosidase Inhibitor


Mannostatin A (CAS 102822-56-0) is a naturally occurring aminocyclopentitol isolated from the soil bacterium *Streptoverticillium verticillus* [1]. Its carbocyclic structure represents a significant departure from traditional alkaloid-based glycosidase inhibitors [2]. It functions as a potent and selective competitive inhibitor of Golgi α-mannosidase II (GMII), a key enzyme in the N-linked glycoprotein processing pathway [3]. Its unique mechanism involves mimicking the mannosyl-enzyme covalent intermediate in a 1S5 skew-boat conformation, a feature distinct from transition-state mimics [4].

Why Mannostatin A Cannot Be Replaced by Generic Inhibitors


Interchanging Mannostatin A with common α-mannosidase inhibitors like swainsonine, kifunensine, or deoxymannojirimycin (DMJ) is scientifically invalid due to fundamentally different enzyme specificities and mechanisms. While Mannostatin A and swainsonine both target Golgi α-mannosidase II (GMII) with high potency [1], Mannostatin A is virtually inactive against α-mannosidase I, a trait not shared by class I inhibitors like kifunensine [2]. Structurally, Mannostatin A mimics the mannosyl-enzyme covalent intermediate in a 1S5 skew-boat conformation, a binding mode entirely distinct from the transition-state mimicry of swainsonine [3]. This unique mechanism, driven by a critical thiomethyl group, cannot be replicated by other inhibitor classes, making substitution impossible without altering the biological outcome of an experiment [4].

Quantified Differential Performance in α-Mannosidase Inhibition


Selective GMII Inhibition vs. Swainsonine, Kifunensine, and DMJ

Mannostatin A demonstrates potent inhibition of Golgi α-mannosidase II (GMII) with an IC50 of 10-15 nM against the artificial substrate p-nitrophenyl α-D-mannopyranoside, and 90 nM against the more physiologically relevant [3H]mannose-labeled GlcNAc-Man5GlcNAc substrate [1]. It is equally potent as swainsonine, another well-known GMII inhibitor, under these conditions [2]. Critically, Mannostatin A exhibits no activity against α-mannosidase I (class I mannosidases), a key distinction from inhibitors like kifunensine and deoxymannojirimycin (DMJ), which target class I enzymes and can cause different glycan processing outcomes [3].

Glycobiology Enzymology Cancer Research

Unique Thiomethyl-Driven Binding Mode vs. Alkaloid Inhibitors

X-ray crystallography reveals that Mannostatin A binds to the GMII active site by mimicking the mannosyl-enzyme covalent intermediate in a 1S5 skew-boat conformation [1]. This is in direct contrast to swainsonine, which mimics the oxacarbenium ion-like transition state [2]. The thiomethyl group of Mannostatin A is a critical determinant of its high affinity, forming a hydrophobic interaction with an aromatic pocket vicinal to the cleavage site and interacting with the backbone carbonyl of Arg876 [3]. This specific binding mode is unique among known mannosidase inhibitors.

Structural Biology Drug Design Enzyme Mechanism

Differential Inhibition Across α-Mannosidase Isoforms

Mannostatin A exhibits a range of inhibitory potencies against α-mannosidases from different sources, demonstrating species- and isoform-selectivity [1]. For instance, IC50 values against jack bean, mung bean, and rat liver lysosomal α-mannosidases are 70 nM, 450 nM, and 160 nM, respectively [2]. This differential inhibition contrasts with some broader-spectrum inhibitors and provides a quantifiable basis for selecting Mannostatin A for experiments involving specific enzyme sources or for designing comparative studies.

Comparative Enzymology Species Selectivity Biochemical Assay Development

SAR of the Thiomethyl Moiety

Structure-activity relationship (SAR) studies demonstrate the critical role of the thiomethyl group for the high potency of Mannostatin A [1]. The oxidation of this group to a sulfoxide or sulfone in synthetic analogs results in a quantifiable decrease in inhibitory activity [2]. While Mannostatin A has a Ki of ~16-20 nM against jack bean α-mannosidase, the mannostatin sulfone analog has a Ki of 126 ± 16 nM, and the N-benzylmannostatin analog has a Ki of 380 ± 81 nM [3]. This quantifies the functional contribution of the unique thiomethyl moiety, which is absent in other major classes of mannosidase inhibitors.

Medicinal Chemistry SAR Lead Optimization

Inhibition of Tumor Cell Invasion

In a Boyden chamber assay, a functional model for tumor cell invasion, Mannostatin A demonstrated a significant inhibitory effect [1]. This suggests that the specific glycan alterations induced by Mannostatin A-mediated GMII inhibition can directly impact the metastatic phenotype [2]. While other GMII inhibitors like swainsonine have also shown anti-metastatic properties, the specific outcome is dependent on the inhibitor's precise mechanism and off-target profile. This functional assay provides a distinct, application-oriented rationale for selecting Mannostatin A.

Cancer Metastasis Cell Invasion Anti-cancer

Defined Research Applications of Mannostatin A


N-Glycan Processing in Cancer and Viral Pathogenesis

Procure Mannostatin A for experiments requiring specific and potent inhibition of Golgi α-mannosidase II (GMII) without affecting α-mannosidase I. Its IC50 of 10-15 nM against GMII [1] and its inactivity toward class I mannosidases [2] make it an ideal tool to dissect the role of late-stage N-glycan trimming. This selectivity is crucial for studying how altered cell-surface glycosylation affects cancer cell metastasis [3] or viral glycoprotein maturation, as demonstrated in influenza virus-infected MDCK cells where it blocks complex oligosaccharide formation [4].

Structural Biology and Rational Drug Design of GMII Inhibitors

Use Mannostatin A as a reference compound and co-crystallization ligand for structural biology studies. Its unique binding mode, mimicking the mannosyl-enzyme intermediate in a 1S5 skew-boat conformation [5], provides a validated scaffold for structure-based drug design. The well-defined role of its thiomethyl group in interacting with Arg876 and a hydrophobic pocket [6] offers a blueprint for designing next-generation GMII inhibitors with potentially improved selectivity and pharmacokinetic properties, distinct from swainsonine-based analogs.

Functional Glycomics and Cell Motility Assays

Employ Mannostatin A in cell-based functional assays to investigate the phenotypic consequences of GMII inhibition. The demonstrated ability of Mannostatin A to inhibit tumor cell invasion in a Boyden chamber model [7] validates its use in studying the link between N-linked glycosylation and cellular processes like adhesion, migration, and invasion. Researchers can use it to generate specific glycoforms on cell surface receptors and assess their functional impact.

SAR-Driven Medicinal Chemistry and Probe Development

Utilize Mannostatin A as a starting point for SAR studies to develop chemical probes or lead compounds. The quantified impact of modifications to the thiomethyl group—such as oxidation to sulfone (Ki increases ~6-8 fold) [8]—provides a clear quantitative baseline. Researchers can synthesize and test novel Mannostatin A derivatives, comparing their Ki values against these benchmarks to optimize potency, selectivity, or drug-like properties for specific applications, such as developing anti-cancer or anti-viral agents.

Technical Documentation Hub

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